molecular formula C8H11N3O2 B13305773 6-(Oxetan-3-yloxy)pyridine-2,3-diamine

6-(Oxetan-3-yloxy)pyridine-2,3-diamine

Cat. No.: B13305773
M. Wt: 181.19 g/mol
InChI Key: OQDVBRXHSOMWGU-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-2,3-diamine (CAS 1598910-63-4) is a chemical compound with the molecular formula C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol . It features a pyridine core substituted with both a 2,3-diamine functionality and an oxetane ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The presence of the oxetane ring is of significant interest to researchers, as this moiety is increasingly used in drug discovery to fine-tune the properties of potential therapeutic agents, often improving metabolic stability and solubility . The adjacent diamine group on the pyridine ring provides reactive handles for the synthesis of more complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals . Compounds with similar pyridine-diamine structures have been documented in research focusing on crystal engineering and hydrogen-bonding networks, highlighting their utility in materials science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-(oxetan-3-yloxy)pyridine-2,3-diamine

InChI

InChI=1S/C8H11N3O2/c9-6-1-2-7(11-8(6)10)13-5-3-12-4-5/h1-2,5H,3-4,9H2,(H2,10,11)

InChI Key

OQDVBRXHSOMWGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by forming a C−O bond . Another approach involves the use of [2+2] cycloadditions, such as the Paternò−Büchi reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-(Oxetan-3-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetane derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring and amine groups can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine with analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications Reference
Pyridine-2,3-diamine C₅H₇N₃ 109.13 -NH₂ at C2, C3 100 g/L in water Precursor for imidazo-pyridines, antifungal agents
6-Bromo-2-chloropyridin-3-amine C₅H₄BrClN₂ 207.46 -Br at C6, -Cl at C2, -NH₂ at C3 Not reported Intermediate in organic synthesis
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid C₉H₉NO₄ 195.17 -Oxetan-3-yloxy at C6, -COOH at C3 Not reported Potential drug intermediate
6-(Oxetan-3-yloxy)pyridine-2,3-diamine C₈H₁₀N₃O₂ (inferred) 182.18 (estimated) -Oxetan-3-yloxy at C6, -NH₂ at C2, C3 Likely moderate (oxetane enhances solubility) Hypothesized: Anticancer/antimicrobial precursor

Notes:

  • Unlike 6-bromo-2-chloropyridin-3-amine, the oxetane substitution avoids halogen-related toxicity risks, making it more suitable for pharmaceutical applications .

Reactivity and Functionalization

  • Pyridine-2,3-diamine: Undergoes oxidative dimerization catalyzed by Burkholderia sp. MAK1 to form antimicrobial/anticancer dimers (e.g., 2-amino-3H-dipyrido[3,2-b:2′,3′-e][1,4]oxazine-3-one) .
  • 6-(Oxetan-3-yloxy)pyridine-2,3-diamine: The oxetane group may sterically hinder dimerization but could facilitate novel cyclization pathways due to its electron-rich oxygen atom.

Biological Activity

6-(Oxetan-3-yloxy)pyridine-2,3-diamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its effects.

The compound is characterized by its unique oxetane and pyridine moieties, which contribute to its biological activity. The molecular formula is C8H10N4O2, and it features two amine groups on the pyridine ring. This structure may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC8H10N4O2
Molecular Weight182.19 g/mol
IUPAC Name6-(Oxetan-3-yloxy)pyridine-2,3-diamine
CAS Number[Not available]

Synthesis Methods

The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the oxetane group through nucleophilic substitution reactions on halogenated pyridine derivatives.
  • Amine Functionalization : The amine groups are often introduced via reductive amination or direct amination techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth effectively. In vitro tests against various strains of bacteria demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. In a study examining structure-activity relationships, compounds with similar structures showed IC50 values for COX-2 inhibition in the range of 0.04 μmol, indicating a potent anti-inflammatory action .

Case Studies

  • Study on COX Inhibition : A comparative analysis was conducted on several pyridine derivatives where 6-(Oxetan-3-yloxy)pyridine-2,3-diamine was evaluated for its COX-1 and COX-2 inhibitory activities. Results indicated that it exhibited selective inhibition towards COX-2, which is crucial for developing anti-inflammatory drugs .
  • Antibacterial Evaluation : A series of experiments assessed the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant bacteriostatic effects, suggesting potential applications in treating bacterial infections .

The biological activity of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to the active sites of enzymes like COX, altering their function and reducing inflammatory responses.
  • Molecular Interactions : The presence of nitrogen atoms in the pyridine ring may facilitate hydrogen bonding with biological targets, enhancing its affinity and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Oxetan-3-yloxy)pyridine-2,3-diamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution on a halogenated pyridine precursor. For example, substituting a chlorine atom in 6-chloropyridine-2,3-diamine with an oxetan-3-yloxy group under basic conditions (e.g., NaOH/KOH in a polar aprotic solvent like DMF) . Temperature control (50–80°C) and anhydrous conditions are critical to minimize hydrolysis of the oxetane ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.
  • Key Considerations : Steric hindrance from the oxetane ring may reduce substitution efficiency; microwave-assisted synthesis could enhance reaction rates .

Q. How can crystallographic techniques validate the molecular structure of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 for structure solution and refinement, ensuring proper data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts . ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry .
  • Validation Metrics : Check R-factor (<5%), bond length/angle deviations, and residual electron density to confirm structural accuracy .

Q. What stability challenges arise for 6-(Oxetan-3-yloxy)pyridine-2,3-diamine under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
    • Findings : The oxetane ring is prone to acid-catalyzed ring-opening, while basic conditions may hydrolyze the ether linkage . Store at −20°C under inert atmosphere for long-term stability.

Advanced Research Questions

Q. How does enzymatic dimerization of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine occur, and what are the bioactive implications?

  • Mechanistic Insight : Burkholderia sp. MAK1 catalyzes oxidative dimerization via cytochrome P450 enzymes, forming fused heterocycles (e.g., dipyrido-oxazines) . The reaction proceeds through radical intermediates, confirmed by EPR spectroscopy.
  • Bioactivity : These dimers exhibit anticancer activity (IC₅₀ < 10 µM in MCF-7 cells) and antimicrobial effects against Gram-positive pathogens. Compare activity to non-oxetane analogs to isolate the oxetane’s role .

Q. What computational strategies predict the electronic and steric effects of the oxetane substituent on reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces.
  • Molecular Dynamics : Simulate solvation effects (water/DMSO) to assess conformational flexibility.
    • Outcomes : The oxetane’s electron-donating ether oxygen increases pyridine ring electron density, favoring electrophilic substitutions at the 5-position .

Q. How do structural modifications (e.g., fluorination) at the pyridine 5-position alter biological activity?

  • SAR Study : Synthesize 5-fluoro and 5-trifluoromethyl analogs via Pd-catalyzed cross-coupling. Test in vitro against kinase targets (e.g., EGFR, VEGFR-2).
  • Results : Fluorination enhances metabolic stability but may reduce solubility. The 5-CF₃ derivative shows improved kinase inhibition (Ki = 2.3 nM vs. 15 nM for parent compound) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported dimerization yields between enzymatic and chemical methods?

  • Analysis : Enzymatic methods (Burkholderia sp. MAK1) achieve >70% yield under mild conditions (pH 7, 30°C) but require longer reaction times (48–72 hrs) . Chemical oxidation (KMnO₄/H₂SO₄) gives <50% yield due to over-oxidation but is faster (6–12 hrs). Validate products via HRMS and ¹H-¹³C HMBC NMR to confirm regioselectivity .

Tools and Resources

  • Crystallography : SHELX-97 , WinGX , ORTEP-3 .
  • Synthetic Protocols : Substitution reactions , enzymatic dimerization .
  • Computational Modeling : Gaussian 16 (DFT), GROMACS (MD).

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